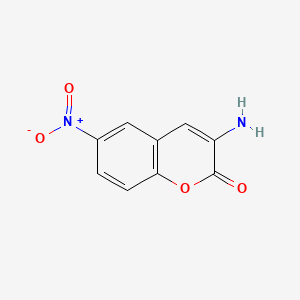

3-amino-6-nitro-2H-chromen-2-one

Description

Properties

CAS No. |

79892-85-6 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

3-amino-6-nitrochromen-2-one |

InChI |

InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2 |

InChI Key |

JQARZSMORFTYHY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |

Other CAS No. |

79892-85-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 3-Amino-6-nitro-2H-chromen-2-one

Condensation-Nitration-Deprotection Strategy

The most widely documented method involves a three-step sequence: (1) condensation to form 3-acetamidocoumarin, (2) nitration at position 6, and (3) deprotection of the acetamido group to yield the target amine.

Synthesis of 3-Acetamidocoumarin (Intermediate 5a)

The foundational step involves the Pfitzinger-like condensation of salicylaldehyde with N-acetylglycine. In a representative procedure, salicylaldehyde (10 mmol) and N-acetylglycine (10 mmol) are refluxed in acetic anhydride (20 mL) with sodium acetate (12 mmol) as a catalyst for 6 hours. The reaction mixture is cooled, poured into ice-water, and filtered to yield 3-acetamidocoumarin as a pale yellow solid (Yield: 78%, m.p. 212–214°C).

Key Reaction Conditions

- Solvent: Acetic anhydride

- Catalyst: Sodium acetate

- Temperature: Reflux (140–145°C)

- Time: 6 hours

Regioselective Nitration to 3-Acetamido-6-nitro-2H-chromen-2-one (Intermediate 5d)

Nitration is achieved using fuming nitric acid in concentrated sulfuric acid. A solution of 3-acetamidocoumarin (2.3 mmol) in H2SO4 (5 mL) is cooled to 0°C, followed by dropwise addition of HNO3 (4.6 mmol). The mixture is stirred at 0°C for 2 hours, yielding 3-acetamido-6-nitro-2H-chromen-2-one as a yellow solid (Yield: 90%, m.p. 228–230°C).

Nitration Optimization Data

| Parameter | Optimal Value |

|---|---|

| Nitrating Agent | HNO3 (fuming) |

| Solvent | H2SO4 |

| Temperature | 0°C |

| Reaction Time | 2 hours |

Deprotection to 3-Amino-6-nitro-2H-chromen-2-one (7d)

The acetamido group is hydrolyzed using 6 M HCl. Intermediate 5d (1.9 mmol) is refluxed in HCl (10 mL) for 4 hours, neutralized with NaHCO3, and extracted with ethyl acetate. The product is obtained as a pale yellow solid (Yield: 85%, m.p. 245–247°C).

Deprotection Conditions

- Acid: 6 M HCl

- Temperature: Reflux (100–110°C)

- Time: 4 hours

Alternative Pathway: Direct Amination of 6-Nitrocoumarin

While less common, preliminary studies suggest that introducing the amino group at position 3 after nitration is feasible. However, this method faces challenges due to the deactivating nature of the nitro group, which hinders electrophilic substitution.

Limitations and Byproducts

Attempts to aminate 6-nitrocoumarin using Ullmann-type couplings or nucleophilic substitution resulted in low yields (<30%) and significant side products, such as 3,6-dinitrocoumarin.

Analytical Validation and Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Overall Yield | Key Advantage |

|---|---|---|

| Condensation-Nitration-Deprotection | 63% | High regioselectivity |

| Direct Amination | <30% | Fewer steps |

Scalability and Industrial Relevance

The condensation-nitration-deprotection route is preferred for large-scale synthesis due to reproducible yields (>60%) and minimal purification steps. In contrast, direct amination requires costly catalysts and yields nonviable quantities for industrial applications.

Reaction Optimization Insights

Nitration Regioselectivity

The acetamido group at position 3 directs nitration to position 6 via resonance and inductive effects. Computational studies confirm that the electron-donating acetamido group activates the para position (C-6) for electrophilic attack.

Acid Selection in Deprotection

Hydrochloric acid (6 M) outperforms sulfuric acid in deprotection due to milder conditions, reducing degradation of the nitro group.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Scientific Research Applications

Antitumor Activity

Mechanism of Action

Research indicates that 3-amino-6-nitro-2H-chromen-2-one and its derivatives exhibit notable antitumor effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from this structure can inhibit the proliferation of gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) through mechanisms that may involve induction of apoptosis and cell cycle arrest .

Case Study: Synthesis and Evaluation

One study synthesized several derivatives of 3-amino-6-nitro-2H-chromen-2-one to evaluate their cytotoxicity. Compounds were tested for their half-maximal inhibitory concentration (IC50) values, revealing some derivatives with IC50 values as low as 2.70 µM against liver carcinoma cells, indicating promising antitumor potential .

Antimicrobial Properties

Biological Screening

The antimicrobial activity of 3-amino-6-nitro-2H-chromen-2-one has also been extensively studied. Coordination compounds formed with metals such as Cu(II) and Zn(II) have shown enhanced antimicrobial properties compared to their non-coordinated counterparts. These complexes were tested against various bacterial strains, demonstrating effective inhibition of growth .

Table: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II) Complex | Staphylococcus aureus | 32 µg/mL |

| Zn(II) Complex | Escherichia coli | 16 µg/mL |

| 3-Amino Derivative | Pseudomonas aeruginosa | 64 µg/mL |

Synthesis of Novel Compounds

Synthetic Pathways

The versatility of 3-amino-6-nitro-2H-chromen-2-one allows for the synthesis of a variety of novel heterocyclic compounds. Researchers have employed this compound as a starting material for the synthesis of new azole derivatives through reactions with various amines and acylating agents, leading to products with potential biological activities .

Case Study: Heterocyclic Synthesis

A significant study involved the reaction of 3-amino-6-nitro-2H-chromen-2-one with different azoles, resulting in a series of heterocycles that exhibited both antitumor and antimicrobial activities. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and providing insights into their potential applications in drug development .

Mechanism of Action

The mechanism of action of 3-amino-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy(oxido)amino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and physical properties of 3-amino-6-nitro-2H-chromen-2-one with similar chromenones:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): The nitro group at position 6 in the target compound likely reduces electron density in the aromatic ring, enhancing reactivity toward nucleophilic substitution or reduction. This contrasts with 3-acetyl-6-bromo-2H-chromen-2-one, where bromine serves as a leaving group in cross-coupling reactions . Electron-Donating Groups (NH₂, OH, C₂H₅): The 3-amino group increases solubility in polar solvents and may participate in hydrogen bonding, similar to 3-hydroxy-2H-chromen-2-one .

Synthetic Pathways: The nitro group in 6-nitro-2H-chromen-2-one can be reduced to an amino group via Pd/CaCO₃-catalyzed hydrogenation . For the target compound, introducing both amino and nitro groups may require sequential nitration and amination steps with protective group strategies.

The nitro group could act as a pharmacophore or a precursor for further functionalization.

Functional Group Positioning and Reactivity

- 3-Amino vs. 6-Amino Derivatives: The position of the amino group significantly impacts electronic distribution.

- Nitro Group Reactivity : The nitro group at position 6 may facilitate reduction to an amine or serve as an electron-deficient site for nucleophilic attack, as seen in bromo- and chloro-substituted analogs .

Q & A

Q. What are the established synthetic routes for 3-amino-6-nitro-2H-chromen-2-one, and how can experimental parameters be optimized?

Methodological Answer: The synthesis of coumarin derivatives like 3-amino-6-nitro-2H-chromen-2-one typically involves cyclocondensation reactions. A common approach is the Pechmann condensation, where phenolic derivatives react with β-keto esters under acidic conditions. For example, solid-phase reactions using malonic acid and substituted phenols in the presence of catalysts like ZnCl₂ or POCl₃ have been employed for analogous compounds . Optimization Strategy:

- Use factorial design (e.g., 2³ factorial experiments) to evaluate variables such as temperature, catalyst concentration, and reaction time .

- Apply orthogonal design (e.g., Taguchi method) to reduce experimental runs while maximizing yield . Post-synthesis, validate purity via HPLC (RDF2050104 separation technologies) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of 3-amino-6-nitro-2H-chromen-2-one?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., nitro groups deshield adjacent protons).

- FT-IR : Confirm functional groups (e.g., amino stretch ~3300 cm⁻¹, nitro symmetric/asymmetric stretches ~1350–1520 cm⁻¹).

- Crystallography:

- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry and hydrogen-bonding networks. Reference protocols from Acta Crystallographica Section E for data collection (e.g., 100 K cooling, R factor < 0.05) .

Q. How can researchers validate the purity and stability of 3-amino-6-nitro-2H-chromen-2-one under varying conditions?

Methodological Answer:

- Analytical Techniques:

- HPLC-PDA/MS : Monitor degradation products using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

- UV-Vis Spectroscopy : Track absorbance maxima shifts under thermal/photo stress (e.g., λmax ~350 nm for nitroaromatics).

- Stability Studies:

Advanced Research Questions

Q. What mechanistic insights can computational methods provide for the reactivity of 3-amino-6-nitro-2H-chromen-2-one in nucleophilic substitution reactions?

Methodological Answer:

- Computational Workflow:

- Experimental Validation:

Q. How can researchers resolve contradictory data in solvent-dependent fluorescence quenching studies of this compound?

Methodological Answer:

- Root-Cause Analysis:

- Theoretical Frameworks : Re-examine assumptions via ontological/epistemological alignment (e.g., whether quenching follows static vs. dynamic mechanisms) .

- Control Experiments : Test solvent polarity (using Kamlet-Taft parameters) and probe excimer formation via time-resolved fluorescence.

- Data Reconciliation:

Q. What advanced methodologies enable the optimization of 3-amino-6-nitro-2H-chromen-2-one’s photophysical properties for sensor applications?

Methodological Answer:

- Design of Experiments (DoE):

- Characterization:

- Transient absorption spectroscopy to study excited-state dynamics (e.g., intersystem crossing rates).

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

- AI Integration:

- Validation:

Q. What interdisciplinary frameworks are recommended for studying this compound’s environmental fate and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.